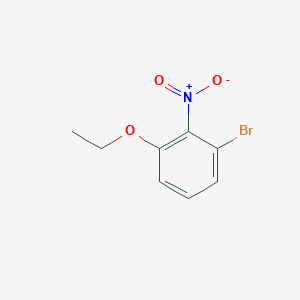

2-(Bromomethyl)furan-3-carboxylic acid

Descripción general

Descripción

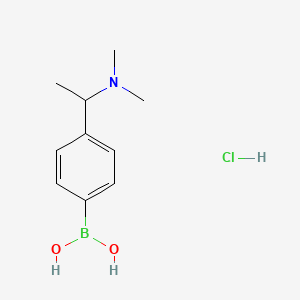

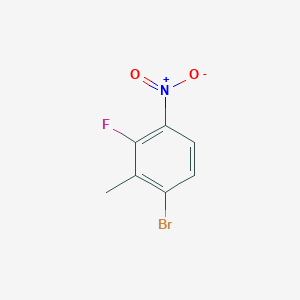

“2-(Bromomethyl)furan-3-carboxylic acid” is a chemical compound with the Inchi Code 1S/C6H5BrO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2,(H,8,9) . It has a molecular weight of 205.01 g/mol.

Molecular Structure Analysis

The molecular formula of “2-(Bromomethyl)furan-3-carboxylic acid” is C6H5BrO3 . The average mass is 160.997 Da and the monoisotopic mass is 159.952377 Da .Chemical Reactions Analysis

Furan platform chemicals (FPCs) like “2-(Bromomethyl)furan-3-carboxylic acid” have a wide range of compounds that can be economically synthesized from biomass . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Physical And Chemical Properties Analysis

“2-(Bromomethyl)furan-3-carboxylic acid” is a solid with a melting point of 160-163 °C . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations :

- "2-(Bromomethyl)furan-3-carboxylic acid" has been utilized in the synthesis of complex molecular structures like benzo[b]furan-3-carboxylic acids through Pd(II)-mediated cascade carboxylative annulation. This process involves forming multiple bonds in a single step and is significant in the field of organic synthesis (Liao et al., 2005).

- In another study, the compound has been used in the preparation of esters of furan- and thiophen-2-carboxylic acids. This research describes routes to these acids with various substituents, demonstrating the versatility of "2-(Bromomethyl)furan-3-carboxylic acid" in synthesizing heterocyclic compounds (Chadwick et al., 1973).

Molecular Interactions and Mechanistic Studies :

- A study on the dissociative electron attachment to 2-furoic acid, which shares structural similarity with "2-(Bromomethyl)furan-3-carboxylic acid," reveals insights into how electron and proton transfer reactions influence the stability of the furan ring. This research is pivotal for understanding the molecular interactions and stability of furan derivatives (Zawadzki et al., 2020).

Biological and Pharmacological Applications :

- A furan derivative structurally related to "2-(Bromomethyl)furan-3-carboxylic acid" was isolated from endophytic fungi and demonstrated potent antibacterial activity. This illustrates the potential of furan derivatives in developing new antibacterial agents (Ma et al., 2016).

Industrial and Polymer Chemistry :

- "2-(Bromomethyl)furan-3-carboxylic acid" and related compounds have been explored for their role in the catalytic synthesis of furan dicarboxylic acids, which are crucial in the polymer industry as renewable alternatives to traditional petrochemicals (Zhang et al., 2017).

Direcciones Futuras

The future directions of “2-(Bromomethyl)furan-3-carboxylic acid” and related furan platform chemicals (FPCs) involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Propiedades

IUPAC Name |

2-(bromomethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXBFMXTZUOCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)furan-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)